molecular formula C29H26N4O3S B2521339 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 2034584-31-9

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2521339
CAS No.: 2034584-31-9
M. Wt: 510.61
InChI Key: AUTWGCMKLLOVAY-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to cytokine signaling and is implicated in immune cell function, proliferation, and differentiation. The compound demonstrates high selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, which is a key feature for research aimed at dissecting the specific roles of JAK3 in physiological and pathological processes. Due to its mechanism of action, this inhibitor is a valuable tool for investigating T-cell mediated autoimmune diseases and hematological cancers where dysregulated JAK-STAT signaling is a known driver. Its research applications extend to the study of immune-mediated disorders like rheumatoid arthritis and psoriasis, as well as in the exploration of targeted therapeutic strategies for various leukemias and lymphomas. By selectively blocking JAK3-mediated phosphorylation and subsequent STAT activation, this compound enables researchers to probe the functional consequences of pathway inhibition in cellular and animal models of disease, providing critical insights for drug discovery and translational immunology.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-3-36-23-14-12-22(13-15-23)33-28(35)27-26(24(17-30-27)20-9-5-4-6-10-20)32-29(33)37-18-25(34)31-21-11-7-8-19(2)16-21/h4-17,30H,3,18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWGCMKLLOVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C25H26N4O4C_{25}H_{26}N_{4}O_{4}, with a molecular weight of 446.5 g/mol. The structure features a pyrrolopyrimidine core, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound can interact with various cellular receptors, potentially altering signaling pathways associated with growth and apoptosis.
  • DNA/RNA Interaction : It may bind to nucleic acids, affecting gene expression and replication processes.

Biological Activity and Therapeutic Applications

Research has demonstrated that pyrrolopyrimidine derivatives exhibit a broad spectrum of biological activities, including:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions designed to construct the pyrrolopyrimidine core and introduce functional groups. Key steps include:

  • Formation of the Pyrrolopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Introduction of the ethoxyphenyl and m-tolyl groups through substitution reactions.

Comparative Analysis

A comparison with other pyrrolopyrimidine derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on specific substitutions and modifications.

Compound NameAnticancer Activity (IC50)Mechanism of Action
Compound A6.9 μMCDK inhibition
Compound B12.8 μMApoptosis induction
2-((3-(4-Ethoxyphenyl)...TBDEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolo[3,2-d]pyrimidine derivatives with variations in substituents at key positions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / CAS No. Core Structure R<sup>3</sup> Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound (m-tolyl) Pyrrolo[3,2-d]pyrimidine 4-Ethoxyphenyl N-(m-tolyl) ~510.6* Meta-methyl group enhances steric bulk; ethoxy group may improve solubility
o-Tolyl analog (CAS 2034472-23-4) Pyrrolo[3,2-d]pyrimidine 4-Ethoxyphenyl N-(o-tolyl) 510.6 Ortho-substitution may hinder rotational freedom, affecting binding
p-Tolyl analog (CAS 1794781-05-7) Pyrrolo[3,2-d]pyrimidine 4-Ethoxyphenyl N-(p-tolyl) ~510.6* Para-substitution offers linearity; potential for improved π-π stacking
3-Butyl-3,4-dichlorophenyl analog Pyrrolo[3,2-d]pyrimidine Butyl N-(3,4-dichlorophenyl) ~529.4* Chlorine atoms increase electronegativity; may enhance target affinity
Ethyl 7-carboxylate analog Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Dipentyl-amino 603.1 Carboxylate ester and bulky amino group increase lipophilicity

*Molecular weights estimated from analogous structures.

Key Findings from Structural Analysis

Substituent Effects on Solubility and Bioactivity: The 4-ethoxyphenyl group in the target compound and its o-/p-tolyl analogs introduces moderate polarity compared to the 3,4-dichlorophenyl () and 4-chlorophenyl () groups, which are more electronegative and may enhance binding to hydrophobic pockets .

Hydrogen Bonding and Crystallography :

  • The thioacetamide linker in the target compound and its analogs can participate in hydrogen bonding via the carbonyl oxygen and NH groups, as observed in related structures (e.g., ). Crystallographic studies using SHELX software () suggest that such interactions stabilize molecular conformations critical for activity .

Synthetic Pathways :

  • Synthesis of these compounds typically involves:

  • Cyclocondensation to form the pyrrolopyrimidine core.
  • Thioether formation via nucleophilic substitution (e.g., coupling 2-mercapto derivatives with halogenated acetamides) .
    • The 3-butyl and 3,4-dichlorophenyl analog () highlights the use of alkylation and chlorination steps to introduce diverse substituents .

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